REACTION_SMILES
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[CH2:1]([CH:2]=[CH2:3])[NH2:4].[CH3:18][SiH:19]([O:20][CH3:21])[O:22][CH3:23].[CH3:25][CH2:26][OH:27].[Pt:24].[cH:5]1[c:6]2[nH:7][c:8]3[c:9]([cH:10][cH:11][cH:12][cH:13]3)[c:14]2[cH:15][cH:16][cH:17]1>>[CH2:1]([CH2:2][CH2:3][Si:19]([CH3:18])([O:20][CH3:21])[O:22][CH3:23])[NH2:4]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO[SiH](C)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pt]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)[nH]c1ccccc12
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Name
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Type
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product
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Smiles
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CO[Si](C)(CCCN)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |